Copper(1+);trimethyl(prop-1-ynyl)silane

Copper CVD Semiconductor metallization Impurity control

Copper(1+);trimethyl(prop-1-ynyl)silane (CAS 55630-32-5, molecular formula C₆H₁₁CuSi) is a copper(I) alkynyl organometallic compound in which the metal center is σ-bonded to the terminal carbon of a trimethylsilyl-protected propyne ligand. It belongs to the broader class of copper(I) acetylides that serve as stoichiometric organocopper reagents and as precursors for copper thin-film deposition.

Molecular Formula C6H11CuSi
Molecular Weight 174.78 g/mol
Cat. No. B11914328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(1+);trimethyl(prop-1-ynyl)silane
Molecular FormulaC6H11CuSi
Molecular Weight174.78 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#C[CH2-].[Cu+]
InChIInChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1
InChIKeyCJMJBSCTWLUFOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(1+);trimethyl(prop-1-ynyl)silane: Organometallic Copper(I) Synthon with Built-in Silicon Functionality


Copper(1+);trimethyl(prop-1-ynyl)silane (CAS 55630-32-5, molecular formula C₆H₁₁CuSi) is a copper(I) alkynyl organometallic compound in which the metal center is σ-bonded to the terminal carbon of a trimethylsilyl-protected propyne ligand [1]. It belongs to the broader class of copper(I) acetylides that serve as stoichiometric organocopper reagents and as precursors for copper thin-film deposition. The compound exists as a liquid at room temperature (MW 174.78 g·mol⁻¹) and is structurally distinct by virtue of carrying its own silyl protecting group on the alkyne terminus .

Why Copper(1+);trimethyl(prop-1-ynyl)silane Cannot Be Swapped Blindly for Other Copper(I) CVD or Coupling Precursors


Copper thin-film deposition and copper-mediated cross-coupling are exquisitely sensitive to the ligand set around the metal center. Widely used fluorinated precursors such as Cu(hfac)(TMVS) deliver high-quality films but require pre-blending with free ligand stabilizers (≈5 wt% TMVS) to forestall room-temperature decomposition, and they introduce fluorine that may be incorporated as an impurity [1][2]. Nitrogen-based amidinate precursors exhibit superior thermal stability yet demand reduction co-reactants such as H₂ and can retain nitrogen in the film [3]. Copper(1+);trimethyl(prop-1-ynyl)silane offers a fundamentally different ligand architecture—a σ‑alkynyl bond with a pendant silyl group—that eliminates halogens and nitrogen from the ligand sphere, enabling a distinct decomposition pathway and different reactivity profile in catalytic alkynylation [4]. Simply substituting one copper(I) precursor for another therefore alters impurity profiles, required co-reactants, and reaction outcomes.

Quantitative Differentiation of Copper(1+);trimethyl(prop-1-ynyl)silane from Competing Copper(I) Deposition and Coupling Precursors


Fluorine-Free Ligand Architecture Eliminates Halogen Impurity Risk Compared with Cu(hfac)(TMVS)

The dominant industrial CVD precursor Cu(hfac)(TMVS) contains six fluorine atoms per copper center within the hexafluoroacetylacetonate (hfac) ligand. In contrast, Copper(1+);trimethyl(prop-1-ynyl)silane is entirely free of fluorine and halogens in its ligand set (formula C₆H₁₁CuSi, no F, Cl, Br, I) . While Cu(hfac)(TMVS) films deposited under optimized conditions can achieve resistivities as low as 1.9–2.7 μΩ·cm after annealing, fluorine contamination from precursor decomposition is a recognized concern, especially at lower deposition temperatures or in the absence of water co-reactant [1][2]. The fluorine-free composition of the target compound mitigates film contamination risks inherently, which is critical for diffusion-barrier integrity and electromigration resistance in sub-half-micron interconnects.

Copper CVD Semiconductor metallization Impurity control

Simplified Precursor Handling: Single-Component Liquid vs. Required Stabilizer Blends for Cu(hfac)(TMVS)

Pure Cu(hfac)(TMVS) suffers from poor thermal stability at room temperature and is commercially supplied as a blend containing ~5 wt% free TMVS and 0.4 wt% Hhfac·2H₂O stabilizers to prevent premature decomposition [1]. Copper(1+);trimethyl(prop-1-ynyl)silane is a single-component liquid at room temperature and does not require supplementary stabilizer additives . This difference directly affects precursor delivery consistency: the TMVS content in Cu(hfac)(TMVS) blends depletes over time, causing shifts in vaporization characteristics and deposition rate. A single-component precursor eliminates this drift and simplifies vaporizer and bubbler design.

Precursor delivery CVD process engineering Thermal stability

Intrinsic Alkynyl Transfer Reactivity for Homocoupling vs. Separate Alkyne + Cu(I) Salt Systems

Classical Glaser-type homocoupling of 1-trimethylsilylalkynes is mediated by CuCl in DMF at 60 °C under aerobic conditions, yielding symmetrical 1,3-butadiynes in 70–99% yield [1]. Copper(1+);trimethyl(prop-1-ynyl)silane is the pre-formed organocopper species of the same TMS-protected alkyne, as described in the Jones and Huber preparation [2]. Using the pre-formed copper reagent bypasses the in situ transmetallation step (alkynylsilane + CuCl) required in the CuCl-mediated method, which can be solvent- and condition-sensitive. This provides kinetic and stoichiometric advantages in multistep syntheses where precise control of the organocopper intermediate concentration is needed.

Alkyne homocoupling Glaser coupling Organocopper reagent

Absence of Nitrogen in Ligand Sphere vs. Cu(I) Amidinate CVD Precursors

Copper(I) amidinate precursors such as [Cu(i-Pr-Me-AMD)]₂ rely on nitrogen-containing bidentate ligands (N–Cu–N bonding motif) and deposit copper films in the 200–350 °C range using H₂ co-reactant [1]. While these precursors exhibit high thermal stability, residual nitrogen incorporation into the film is a recognized concern, particularly for applications requiring ultra-high-purity copper. Copper(1+);trimethyl(prop-1-ynyl)silane contains no nitrogen in the ligand sphere (C₆H₁₁CuSi, only C, H, Cu, Si), which eliminates nitrogen as a potential film contaminant at the precursor level .

Film purity Elemental contamination ALD/CVD precursor design

High-Value Application Scenarios for Copper(1+);trimethyl(prop-1-ynyl)silane Based on Evidenced Differentiation


Fluorine-Sensitive Semiconductor Metallization Processes

In back-end-of-line (BEOL) copper metallization for advanced logic nodes (< 7 nm), even trace fluorine incorporation at the Cu/barrier interface degrades adhesion and accelerates electromigration failure [1]. The fluorine-free ligand architecture of Copper(1+);trimethyl(prop-1-ynyl)silane makes it a candidate precursor for CVD processes where fluorine out-diffusion is a critical reliability concern. Process engineers evaluating alternatives to Cu(hfac)(TMVS) for fluorine-sensitive dielectric stacks should consider this compound for feasibility studies.

Single-Source Precursor for Stoichiometric Alkynylation in Flow Chemistry

Continuous-flow synthesis platforms require precise, time-invariant delivery of reactive organometallic intermediates. The pre-formed alkynylcopper(I) nature of this compound enables direct stoichiometric alkynylation without the variability inherent in in situ transmetallation of TMS-alkynes with CuCl [2]. This is particularly valuable in pharmaceutical intermediate synthesis where reproducible yields and impurity profiles are mandated by regulatory requirements.

Nitrogen-Free Copper Seed Layer Deposition for Compound Semiconductor Devices

Compound semiconductor devices (e.g., GaN, InP-based) are sensitive to nitrogen incorporation because it can alter doping profiles and interfacial electronic properties. The absence of nitrogen in the ligand sphere of Copper(1+);trimethyl(prop-1-ynyl)silane positions it as an alternative to amidinate-based precursors when nitrogen contamination must be categorically avoided [3]. Research groups developing copper metallization for III-V or II-VI device platforms constitute the primary adoption audience.

Alkyne Homocoupling with Simplified Reagent Management

Researchers performing Glaser-type homocoupling of TMS-protected alkynes to symmetrical 1,3-butadiynes can replace the two-reagent system (TMS-alkyne + CuCl + solvent) with a single pre-formed organocopper reagent [2]. While yields for the in situ method range from 70% to 99% depending on substrate and conditions, the pre-formed reagent offers more reproducible stoichiometry, which is advantageous when scaling from milligram discovery chemistry to gram-scale intermediate production.

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